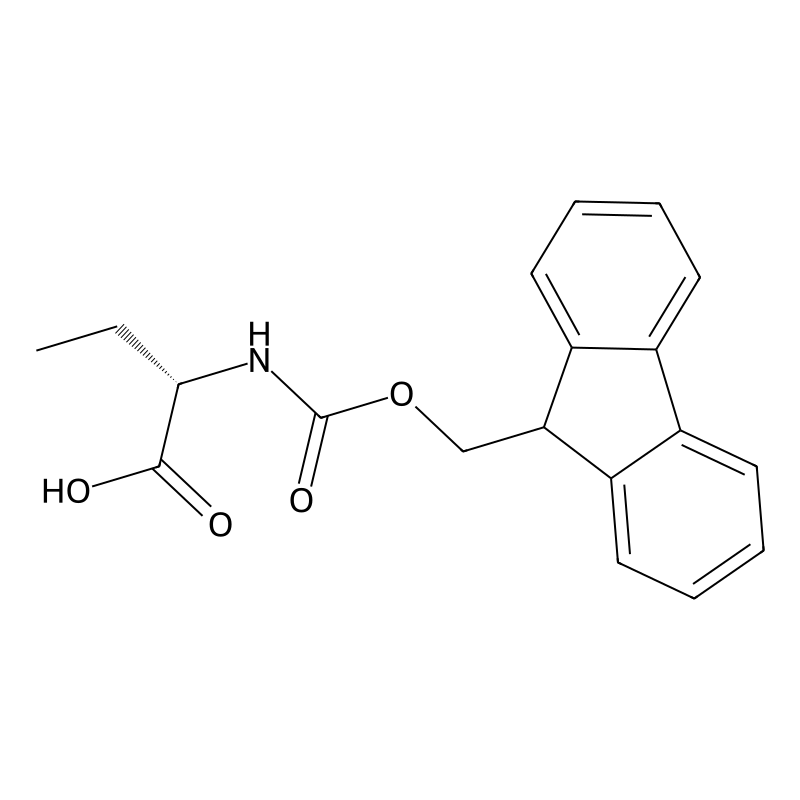

Fmoc-D-Abu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-D-Abu-OH (CAS: 135112-27-5) is a non-proteinogenic, Fmoc-protected D-amino acid widely procured for solid-phase peptide synthesis (SPPS). Featuring a two-carbon ethyl side chain, it serves as a critical structural building block in the development of therapeutic peptides, peptidomimetics, and macrocycles. The compound provides an intermediate degree of aliphatic steric bulk—larger than alanine but smaller than valine—while its D-stereochemistry inherently confers resistance to endogenous proteases. In industrial and laboratory workflows, Fmoc-D-Abu-OH is primarily selected to fine-tune receptor binding pockets, replace oxidation-prone residues, or extend the in vivo half-life of peptide drug candidates without introducing excessive backbone rigidity [1].

Research Fit

Substituting Fmoc-D-Abu-OH with its L-enantiomer (Fmoc-L-Abu-OH) results in peptides that are rapidly degraded by proteolytic enzymes, reducing serum half-life from days to mere hours [1]. Furthermore, attempting to substitute D-Abu with closely related D-amino acid homologs compromises target affinity. For instance, replacing it with the smaller D-Alanine often introduces excessive backbone flexibility, while the bulkier D-Valine or D-Penicillamine can cause severe steric clashes in tight receptor binding pockets, leading to order-of-magnitude drops in binding affinity [2]. Finally, while D-Cysteine is structurally similar to D-Abu, Cysteine's reactive thiol group is prone to unwanted oxidation and disulfide scrambling during complex syntheses, making the redox-silent D-Abu the strictly required procurement choice for stable aliphatic structural tuning [2].

Substitution Risk

Defined stereochemistry drives intended peptide secondary/tertiary structure and interaction profile.

Chiral inversion may shift peptide structure, enzymatic stability, and target-binding outcomes.

Direct substitution without verification may compromise experimental reproducibility.

Integrin Receptor Steric Optimization

In the optimization of cyclic RGD peptides targeting the αvβ3 integrin, the steric volume of the D-amino acid at the X7 position is critical. Substitution with D-Abu maintains optimal baseline binding affinity, effectively mimicking the spatial orientation required for receptor engagement. In contrast, substituting this position with bulkier unnatural amino acids like D-Penicillamine (β,β-dimethylcysteine) causes a 4- to 10-fold loss in binding affinity due to steric clashes. Similarly, introducing more flexible residues like β-alanine causes an 11-fold reduction in affinity [1].

| Evidence Dimension | Relative binding affinity to αvβ3-K562 cells |

| Target Compound Data | D-Abu substitution (maintains baseline high affinity) |

| Comparator Or Baseline | D-Penicillamine or β-Alanine substitutions |

| Quantified Difference | 4- to 11-fold loss of binding affinity with comparators |

| Conditions | Cell-based cyclic peptide binding assay |

Procuring D-Abu allows developers to fine-tune the hydrophobic contact area of a peptide drug without destroying receptor affinity through over-bulking or excessive flexibility.

Epimerization Control in SPPS

The incorporation of D-Abu into sterically hindered macrocycles, such as zelkovamycin analogues, presents significant processability challenges. During standard Fmoc-SPPS coupling using HATU/DIPEA, the D-Abu residue is highly susceptible to base-catalyzed epimerization into L-Abu when adjacent to bulky residues (e.g., L-4-OMe-Trp). This chiral inversion completely blocks subsequent macrocyclization efforts, yielding off-target linear peptides [1]. Procuring ultra-high enantiopurity Fmoc-D-Abu-OH and utilizing strictly optimized, low-basicity coupling conditions is mandatory to prevent yield-destroying racemization during the synthesis of complex cyclic therapeutics.

| Evidence Dimension | Enantiomeric retention during hindered SPPS coupling |

| Target Compound Data | Optimized Fmoc-D-Abu-OH coupling |

| Comparator Or Baseline | Standard basic coupling near bulky residues |

| Quantified Difference | Prevents complete macrocyclization failure caused by D-to-L epimerization |

| Conditions | Solid-phase peptide synthesis of zelkovamycin analogues |

Buyers must prioritize high-ee grades of Fmoc-D-Abu-OH, as even minor epimerization during synthesis will catastrophically reduce the yield of the final cyclic active pharmaceutical ingredient.

Protease Stability & Half-Life

The primary procurement driver for D-amino acids like Fmoc-D-Abu-OH is the profound enhancement of pharmacokinetic stability. While peptides composed entirely of L-amino acids are rapidly cleaved by endogenous proteases, resulting in serum half-lives of 2 to 6 hours, the strategic incorporation of D-enantiomers renders the peptide backbone invisible to these enzymes. Assays in concentrated cell lysates demonstrate that D-peptides maintain complete structural integrity for over 24 hours [1]. D-Abu specifically provides this proteolytic resistance while contributing an unbranched, chemically inert ethyl side chain.

| Evidence Dimension | Enzymatic degradation half-life |

| Target Compound Data | D-enantiomer substituted peptides (>24 hours stability) |

| Comparator Or Baseline | L-enantiomer baselines (2-6 hours half-life) |

| Quantified Difference | Greater than 4- to 12-fold extension in half-life |

| Conditions | Incubation in concentrated MDCK cell lysates |

Substituting L-aliphatic residues with D-Abu is a highly reliable strategy to convert a rapidly degrading research peptide into a viable, long-acting therapeutic candidate.

Integrin-Targeting Cyclic Peptide Optimization

Fmoc-D-Abu-OH is the optimal building block when tuning the binding pocket of cyclic RGD peptides. Its ethyl side chain provides the exact intermediate steric bulk required to maintain high αvβ3 integrin affinity, making it the preferred choice over D-Valine (which causes steric clashes) or D-Alanine (which increases flexibility) [1].

Sterically Hindered Macrocyclic Antibiotic Synthesis

In the synthesis of complex natural product analogues like zelkovamycins, Fmoc-D-Abu-OH is utilized to construct the macrocyclic core. Because this residue is prone to epimerization when coupled next to bulky tryptophan derivatives, procuring high-purity Fmoc-D-Abu-OH and employing strictly controlled SPPS conditions is essential for successful cyclization and high API yield [2].

Peptide Therapeutic Half-Life Extension

For therapeutic peptides limited by rapid in vivo degradation, replacing aliphatic L-amino acids with Fmoc-D-Abu-OH extends the serum half-life from hours to days. It provides a highly stable, non-immunogenic structural element that resists enzymatic cleavage without altering the overall hydrophobicity of the peptide sequence [3].

Application Fit

References

- [1] Optimization of RGD containing cyclic peptides against αvβ3 integrin. Molecular Pharmaceutics 11.3 (2014).

- [2] Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Marine Drugs 22.9 (2024).

- [3] De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Proceedings of the National Academy of Sciences 122.10 (2025).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types